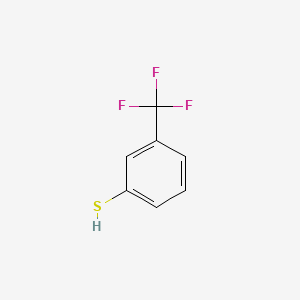

3-(Trifluoromethyl)thiophenol

Descripción general

Descripción

3-(Trifluoromethyl)thiophenol is a reactant used in the preparation of 2-azolyl-4-phenoxypyrimidines as highly active herbicides that inhibit carotenoid biosynthesis . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving this compound include S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone under visible light irradiation . The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical have also been studied .Aplicaciones Científicas De Investigación

Radical Trifluoromethylation

- S-Trifluoromethylation of Thiols : A study by Sala et al. (2016) explored the radical trifluoromethylation of thiophenol, highlighting that radical reaction mechanisms competitively interact with polar ones involving thiophenol. They used theoretical and experimental methods, including ab initio molecular dynamics and metadynamics, to investigate this process (Sala et al., 2016).

Electrochemical Trifluoromethylation

- Electrochemical Approach : Zhu et al. (2021) developed an electrochemical trifluoromethylation method for thiophenols that doesn't require metal catalysts or oxidants. This approach is characterized by mild conditions and moderate to good yields, and can be scaled up with moderate efficiency (Zhu et al., 2021).

Reactions with Enones

- Interactions with Enones : Nenajdenko et al. (1999) studied the reaction of trifluoromethyl-containing enones with thiophenol derivatives, observing the formation of ketosulfides or pyran derivatives. They also noted that reactions with 2-mercaptobenzaldehyde lead to 3-trifluoroacetyl-substituted 2H-thiochromenes (Nenajdenko et al., 1999).

Electrocatalysis in Trifluoromethylation

- Sulfur Dioxide Electrocatalysis : A study by Koshechko et al. (1994) demonstrated the electrocatalysis by sulfur dioxide in the trifluoromethylation of thiophenols. They used Freon F13B1 (CF3Br) to form trifluoromethyl aryl sulfides, analyzing the effects of mediator concentration, the electronic structure of the thiophenol, and electrolysis conditions on the trifluoromethylation process (Koshechko et al., 1994).

Catalytic Hydrotrifluoromethylation

- Organic Photoredox System : Wilger et al. (2013) presented a method for metal-free hydrotrifluoromethylation of alkenes using a single electron oxidation of sodium trifluoromethanesulfinate salt. Thiophenol was used as a stoichiometric H-atom donor for styrenyl substrates in this process, which was applicable to a broad substrate scope (Wilger et al., 2013).

Historical Perspective on Electrophilic Trifluoromethylating Reagents

- Shelf-Stable Reagents Development : Shibata et al. (2010) provided a historical overview of the development of electrophilic trifluoromethylating reagents. They discussed the significance of trifluoromethylated compounds in pharmaceuticals, agricultural chemicals, and functional materials. This review highlighted key developments in the field, including the discovery of effective reagents by several research groups (Shibata et al., 2010).

Metal-Free Trifluoromethylation

- Simple Solids-Based Approach : Ma et al. (2016) developed a selective and facile trifluoromethylation process for thiophenols and thiols using sodium trifluoromethanesulfinate and iodine pentoxide. This method is notable for its metal-free conditions and its use of simple, safe solids (Ma et al., 2016).

Chemiluminescent Detection of Thiophenol

- Electrogenerated Chemiluminescent Chemodosimeter : Kim et al. (2018) developed a strategy for the rapid detection of thiophenol using an electrogenerated chemiluminescence (ECL) turn-on chemodosimeter. This method exhibited superior sensitivity and selectivity, and was successfully applied to quantify thiophenol in real water samples (Kim et al., 2018).

Visible Light Induced Spirocyclization Reaction

- Photocatalytic Approach : Zhang et al. (2020) reported a method for synthesizing 3-thioazaspiro[4,5]trienones using a visible light-induced spirocyclization reaction of propynamide and thiophenols. This approach utilized Pd/ZrO2 as a photocatalyst and showcased the use of visible light as a safe and eco-friendly energy source (Zhang et al., 2020).

Trifluoromethylthiolation of Thiols

- Selective Trifluoromethylthiolation Method : Jereb and Dolenc (2015) described a selective, effective, metal-free method for trifluoromethylthiolation of thiols to trifluoromethyl disulfides. This technique demonstrated a broad reaction generality and provided access to previously unknown or rarely reported trifluoromethyl disulfides (Jereb & Dolenc, 2015).

Two-Photon Fluorescent Probes

- Bioimaging Application : Liu et al. (2015) developed a two-photon fluorescent probe for thiophenols, which displayed a significant fluorescence enhancement upon detection of thiophenols. This probe was successfully applied in living cells and tissues, demonstrating its utility in environmental and biological systems (Liu et al., 2015).

Mecanismo De Acción

Target of Action

It is known that thiophenols, in general, have a relatively high acidity and can be easily ionized, especially in polar solvents .

Mode of Action

The mode of action of 3-(Trifluoromethyl)thiophenol involves its interaction with its targets through a process known as electrophilic trifluoromethylthiolation . This process involves the conversion of thiols to the corresponding trifluoromethyl disulfides .

Biochemical Pathways

The process of electrophilic trifluoromethylthiolation, which this compound is involved in, suggests that it may play a role in the formation of disulfide bonds, which are crucial for the structure and function of many proteins .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its bioavailability.

Result of Action

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that it may degrade or react in the presence of oxygen. Furthermore, the compound is volatile , which means it can evaporate easily from all surfaces, potentially affecting its stability and efficacy.

Safety and Hazards

Direcciones Futuras

The future directions of 3-(Trifluoromethyl)thiophenol research could involve further exploration of its use as a reactant in the preparation of highly active herbicides that inhibit carotenoid biosynthesis . Additionally, the development of new synthesis methods and the study of its reaction mechanisms could also be areas of future research .

Propiedades

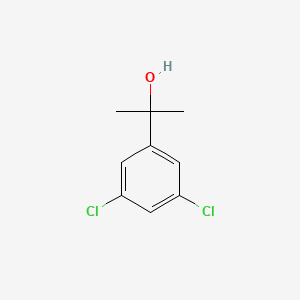

IUPAC Name |

3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCURCOWZQJIUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239539 | |

| Record name | 3-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-00-8 | |

| Record name | 3-(Trifluoromethyl)thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 937-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)

![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)